2,3,4-Trifluoro-6-nitroaniline
Overview
Description
2,3,4-Trifluoro-6-nitroaniline is an aniline derivative characterized by the presence of trifluoro and nitro functional groups. Its chemical formula is C6H3F3N2O2, and it is known for its applications in various industries. This compound appears as a yellow crystalline solid and is used as a building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-nitroaniline typically involves the nitration of 2,3,4-trifluoroaniline. One common method includes the following steps:
Nitration Reaction: 2,3,4-Trifluoroaniline is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 6-position.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 5°C, to prevent over-nitration and to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial-grade nitrating agents and maintaining stringent control over reaction conditions to ensure high yield and purity.
Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under controlled conditions
Major Products Formed
Reduction: 2,3,4-Trifluoro-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized products, which are less commonly studied
Scientific Research Applications
2,3,4-Trifluoro-6-nitroaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-nitroaniline involves its interaction with molecular targets through its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets.
Trifluoro Groups: The trifluoro groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3,5-Trifluoro-6-nitroaniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,4,6-Trifluoronitrobenzene: Contains three fluorine atoms and a nitro group but lacks the amino group, affecting its chemical behavior
Uniqueness
2,3,4-Trifluoro-6-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both trifluoro and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2,3,4-trifluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENVKAVEFKZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379682 | |
Record name | 2,3,4-Trifluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148416-38-0 | |
Record name | 2,3,4-Trifluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluoro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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